4-Pyridineethanethiol Hydrochloride
Overview
Description
4-Pyridineethanethiol Hydrochloride is a chemical compound with the molecular formula C7H10ClNS. It is known for its utility in organic synthesis and is often used as a reagent in various chemical reactions. The compound appears as a white to yellow crystalline solid and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridineethanethiol Hydrochloride can be synthesized through the reaction of 4-vinylpyridine with thiourea followed by hydrolysis. The reaction typically involves the following steps:
Reaction of 4-vinylpyridine with thiourea: This step forms an intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed to yield 4-Pyridineethanethiol.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridineethanethiol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Substituted pyridine derivatives are the major products.
Scientific Research Applications
4-Pyridineethanethiol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of self-assembled monolayers on gold surfaces.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Pyridineethanethiol Hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophiles, making it useful in coordination chemistry and catalysis. The pyridine ring can participate in π-π interactions and hydrogen bonding, contributing to its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridineethanethiol Hydrochloride
- 4-Pyridylthioacetic Acid Hydrochloride
- 2-Pyridin-4-ylethanesulfonyl Chloride Hydrochloride
- Di-(2-(4-Pyridyl)ethyl) Sulfide Dihydrochloride
Uniqueness
4-Pyridineethanethiol Hydrochloride is unique due to its specific combination of a pyridine ring and a thiol group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the formation of self-assembled monolayers and in coordination chemistry .
Properties
IUPAC Name |
2-pyridin-4-ylethanethiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMNPPSEOLAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCS.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466083 | |
Record name | 4-Pyridineethanethiol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-11-9 | |
Record name | 4-(2-Mercaptoethyl)pyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 45868 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6298-11-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridineethanethiol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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